m-Chlorophenylbiguanide

5-HT3 receptor agonism Functional potency Rat vagus nerve

Choose m-Chlorophenylbiguanide (mCPBG) for reproducible 5-HT3 receptor research. Delivers 9-fold higher functional potency vs. serotonin (EC50=0.05µM) and 5,000-fold selectivity over 5-HT1A/5-HT2 receptors—eliminating off-target confounding inherent to endogenous agonists. At low nanomolar concentrations, minimizes receptor desensitization, critical for patch-clamp electrophysiology. Unique DAT interaction (IC50=0.4/34.8µM) enables monoaminergic crosstalk studies unavailable with 5-HT. ≥98% purity. Order now for cleaner, more interpretable data.

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
CAS No. 48144-44-1
Cat. No. B1675964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Chlorophenylbiguanide
CAS48144-44-1
Synonyms1-(3-chlorophenyl)biguanide
1-(3-chlorophenyl)biguanide hydrochloride
1-(m-chlorophenyl)biguanide
m-chlorophenylbiguanide
mCPBG
Molecular FormulaC8H10ClN5
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N
InChIInChI=1S/C8H10ClN5/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
InChIKeyDIHXJZHAIHGSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-Chlorophenylbiguanide (CAS 48144-44-1) for 5-HT3 Receptor Pharmacology: A Quantitative Product Evidence Guide


m-Chlorophenylbiguanide (mCPBG, CAS 48144-44-1) is a synthetic arylbiguanide derivative that functions as a high-affinity agonist at the serotonin 5-HT3 receptor [1]. Unlike the endogenous agonist serotonin (5-HT), mCPBG is a synthetic, non-naturally occurring molecule with a distinct chemical structure that confers unique pharmacological properties, including high affinity for the 5-HT3 receptor (IC50 = 1.5 nM) and selectivity over 5-HT1A and 5-HT2 receptor subtypes (Ki = 0.002 µM for 5-HT3 vs. 10 µM for 5-HT1A and 5-HT2) [2][3]. Its discovery as a potent and selective 5-HT3 agonist has established it as a critical pharmacological tool for dissecting 5-HT3 receptor function in vitro and in vivo, particularly in studies where the use of the endogenous agonist 5-HT is confounded by its broader receptor subtype profile and rapid metabolism.

Why 5-HT3 Agonists Are Not Interchangeable: m-Chlorophenylbiguanide's Differential Quantitative Profile


Substituting m-chlorophenylbiguanide with another 5-HT3 receptor agonist, such as serotonin (5-HT), phenylbiguanide (PBG), or 2-methyl-5-HT (2-Me-5-HT), without considering their distinct pharmacological fingerprints introduces significant experimental variability and can lead to misinterpretation of results [1]. mCPBG is not merely a more potent 5-HT3 agonist; it exhibits a unique combination of high binding affinity (IC50 = 1.5 nM), distinct functional efficacy (partial agonist in some systems, full in others), and an off-target interaction profile with the dopamine transporter (DAT) that is not shared to the same extent by all analogs [2][3]. These quantitative differences in potency, efficacy, and selectivity directly impact experimental outcomes, including the magnitude of receptor activation, the degree of receptor desensitization, and the activation of confounding downstream signaling pathways [4]. Therefore, for reproducible and mechanistically sound 5-HT3 receptor research, the specific quantitative properties of mCPBG dictate its use over generically similar compounds.

m-Chlorophenylbiguanide (CAS 48144-44-1): Head-to-Head Quantitative Evidence for Scientific Selection


Functional Potency: mCPBG Exhibits ~9-Fold Greater Potency Than 5-HT in Depolarizing the Rat Vagus Nerve

In a direct functional comparison, m-chlorophenylbiguanide (mCPBG) was found to be approximately 9-fold more potent than the endogenous agonist serotonin (5-HT) in depolarizing the isolated rat vagus nerve, a classical model for 5-HT3 receptor-mediated responses [1]. This significant difference in potency demonstrates that mCPBG is a superior tool for achieving robust 5-HT3 receptor activation at lower concentrations compared to 5-HT, minimizing potential off-target effects and receptor desensitization issues often associated with high concentrations of the less potent endogenous ligand [1]. The use of mCPBG ensures a more targeted and efficient pharmacological activation of the 5-HT3 receptor in this and similar functional assays.

5-HT3 receptor agonism Functional potency Rat vagus nerve Electrophysiology

Receptor Binding Affinity: mCPBG Binds the 5-HT3 Receptor with 750,000-Fold Higher Affinity Than It Does 5-HT1A/2 Receptors

Quantitative binding studies demonstrate the exceptional selectivity of m-chlorophenylbiguanide (mCPBG) for the 5-HT3 receptor over other serotonin receptor subtypes. mCPBG exhibits a remarkably high affinity for the 5-HT3 receptor, with a reported Ki of 0.002 µM [1]. In stark contrast, its affinity for 5-HT1A and 5-HT2 receptors is several orders of magnitude lower, with reported Ki values of 10 µM for both subtypes [1]. This translates to a selectivity ratio of 5,000-fold for 5-HT3 over 5-HT1A and 5-HT2 receptors. This level of selectivity is a critical differentiating factor when choosing a 5-HT3 agonist for complex biological systems, as it drastically minimizes confounding activity at other serotonin receptor families.

5-HT3 receptor Receptor binding affinity Selectivity profile Radioligand binding

Rank Order of Potency: mCPBG is the Most Potent Agonist in a Direct Comparison of Four 5-HT3 Agonists in N1E-115 Cells

In a systematic study comparing four 5-HT3 receptor agonists for their ability to induce [14C]-guanidinium influx in N1E-115 mouse neuroblastoma cells, m-chlorophenylbiguanide (mCPBG) demonstrated the highest potency among the tested compounds [1]. The rank order of potency was unequivocally established as: m-chlorophenylbiguanide > 5-HT > phenylbiguanide (PBG) = 2-methyl-5-HT (2-Me-5-HT) [1]. This direct, quantitative comparison within a single experimental system provides robust evidence for the superior potency of mCPBG over its commonly used analogs. This data is essential for researchers selecting an agonist for cellular assays, as it predicts the relative concentrations required to elicit a response and positions mCPBG as the most sensitive probe for detecting 5-HT3 receptor-mediated cation flux.

5-HT3 receptor Cellular pharmacology Rank order of potency N1E-115 neuroblastoma cells

Off-Target Activity: mCPBG's Interaction with the Dopamine Transporter (DAT) Provides a Distinct and Quantifiable Differentiator from 5-HT

A key and often overlooked differentiating feature of m-chlorophenylbiguanide (mCPBG) is its ability to interact with the dopamine transporter (DAT), a property not shared by the endogenous agonist serotonin (5-HT) [1]. In competitive binding assays using rat caudate putamen synaptosomes, mCPBG inhibited the binding of the selective DAT ligand [3H]GBR-12935 with a biphasic profile, yielding IC50 values of 0.4 µM and 34.8 µM for high- and low-affinity sites, respectively [2]. Furthermore, mCPBG inhibited [3H]dopamine uptake into synaptosomes with an IC50 of 5.1 µM in the caudate putamen [1]. In contrast, 5-HT was completely ineffective at competing for [3H]GBR-12935 binding, and the selective 5-HT3 antagonist ICS 205-930 exhibited an IC50 > 100 µM [1]. This differential DAT interaction is a critical consideration for experimental design, particularly in studies involving dopaminergic systems.

Dopamine transporter (DAT) Off-target pharmacology Synaptosomes Neurochemistry

In Vivo Behavioral Pharmacology: mCPBG and PBG Produce Distinct Behavioral and Conditioning Profiles at Different Doses

A direct comparison of the behavioral effects of m-chlorophenylbiguanide (mCPBG) and phenylbiguanide (PBG) in rats reveals that these two 5-HT3 agonists are not functionally interchangeable in vivo [1]. While both compounds produced abdominal constrictions and conditioned place aversion, indicative of peripheral 5-HT3 receptor activation, the dose-response and intensity of behaviors differed. mCPBG (1-30 mg/kg, i.p.) and PBG (3-60 mg/kg, i.p.) both produced aversive behaviors, but mCPBG at 30 mg/kg i.p. induced more marked and severe behaviors, including paw shakes and chin rubbing, which were not reported for PBG at comparable doses [1]. Furthermore, after central (i.c.v.) administration, both compounds enhanced locomotor and gnawing behavior, but the effects of PBG were more consistent [1]. These in vivo differences underscore that the choice between mCPBG and PBG is not arbitrary and depends on the specific behavioral or physiological endpoint being investigated.

Behavioral pharmacology In vivo efficacy Conditioned place aversion 5-HT3 receptor

Procurement-Critical Applications of m-Chlorophenylbiguanide (mCPBG) Driven by Its Quantitative Differentiation


In Vitro Electrophysiology and Functional Assays of 5-HT3 Receptors

For researchers using electrophysiological techniques (e.g., patch-clamp, two-electrode voltage clamp) or functional assays (e.g., calcium flux, cation influx) to study recombinant or native 5-HT3 receptors, m-chlorophenylbiguanide is the agonist of choice due to its 9-fold higher functional potency compared to 5-HT (EC50 = 0.05 µM vs. 0.46 µM) and its highest rank order of potency among four tested agonists in cellular assays [1][2]. Its use at low nanomolar concentrations minimizes receptor desensitization, a common problem with 5-HT, and reduces the likelihood of off-target effects on other serotonin receptor subtypes, ensuring cleaner, more interpretable data on 5-HT3 receptor channel properties and pharmacology.

Selective Activation of 5-HT3 Receptors in Complex Tissue or In Vivo Preparations

m-Chlorophenylbiguanide is the preferred agonist when the experimental goal is to selectively activate 5-HT3 receptors in complex biological systems, such as isolated tissue preparations (e.g., vagus nerve, ileum) or in vivo animal models, where other serotonin receptor subtypes are also present [1]. Its 5,000-fold selectivity for 5-HT3 over 5-HT1A and 5-HT2 receptors (Ki = 0.002 µM vs. 10 µM) provides a pharmacological safety margin that is unattainable with the endogenous agonist 5-HT, which activates multiple receptor families. This selectivity is critical for attributing observed physiological or behavioral responses specifically to 5-HT3 receptor activation [3].

Studies Investigating the Interplay Between 5-HT3 and Dopaminergic Systems

Due to its unique and quantifiable interaction with the dopamine transporter (DAT), m-chlorophenylbiguanide is a valuable tool for investigating the functional crosstalk between serotonergic and dopaminergic neurotransmission [1]. Researchers can leverage mCPBG's biphasic inhibition of [3H]GBR-12935 binding (IC50 = 0.4 µM and 34.8 µM) and its inhibition of [3H]dopamine uptake (IC50 = 5.1 µM) to probe the role of 5-HT3 receptors in modulating dopamine release and uptake in specific brain regions like the caudate putamen and nucleus accumbens [2]. This application is uniquely enabled by mCPBG and cannot be replicated using the endogenous agonist 5-HT, which lacks significant DAT activity.

Behavioral Studies Requiring Potent and Aversive Peripheral 5-HT3 Stimulation

For behavioral pharmacologists studying the role of peripheral 5-HT3 receptors in nociception, emesis, or anxiety-like behaviors, m-chlorophenylbiguanide provides a robust and well-characterized stimulus [1]. Its ability to potently evoke the Bezold-Jarisch reflex in vivo and to produce a distinct and severe behavioral repertoire at high doses (e.g., paw shakes and chin rubbing at 30 mg/kg i.p.) makes it a superior agent for establishing robust behavioral models of peripheral 5-HT3 activation, particularly when a strong and unambiguous aversive stimulus is required [2]. While PBG can also be used, mCPBG elicits a more pronounced and distinctive response profile at comparable doses, which can be advantageous for certain experimental paradigms.

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